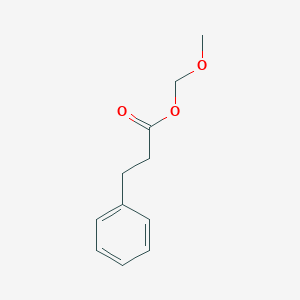

Methoxymethyl 3-phenylpropanoate

Description

Significance of Phenylpropanoate Esters in Organic Synthesis and Chemical Biology

Phenylpropanoate esters are significant in both organic synthesis and chemical biology. In synthesis, they serve as versatile intermediates. For instance, ethyl 3-phenylpropanoate is utilized in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases. cymitquimica.com Many phenylpropanoate derivatives are found in nature and exhibit a range of biological activities. nih.gov For example, methyl 3-phenylpropanoate has been identified as a volatile component in various plants and is recognized as a human metabolite. nih.gov Phenylpropanoid sucrose (B13894) esters, found in many plants, have shown potential as antitumor, antibacterial, antioxidant, antiviral, and anti-inflammatory agents. nih.gov

Academic Context and Research Landscape of Methoxymethyl Esters

Methoxymethyl (MOM) ethers and esters are well-established as protecting groups for alcohols, phenols, and carboxylic acids in organic synthesis. rsc.orgmdpi.com The MOM group is valued for its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, and its relatively straightforward introduction and removal. rsc.org Research in this area focuses on developing mild and selective methods for the cleavage of MOM ethers and esters, with reagents like bismuth trichloride (B1173362) being explored for their efficacy and environmental friendliness. rsc.org The fragmentation and recombination reactions of methoxymethyl ester enolates have also been studied as a method for preparing other valuable chemical structures like hydracrylic and glycidic esters. acs.org

Scope of the Research Outline: Focus on Methoxymethyl 3-phenylpropanoate

This article focuses specifically on the chemical compound this compound. While direct experimental data for this exact molecule is not extensively available in public databases, its chemical properties and potential significance can be inferred from closely related compounds such as methyl 3-phenylpropanoate and other methoxymethyl esters. The following sections will detail the predicted properties and research context of this compound.

Detailed Research Findings

While specific research findings on this compound are limited, data on analogous compounds provide a basis for understanding its chemical identity and properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C11H14O3 | Based on the structure of 3-phenylpropanoic acid and the methoxymethyl ester group. |

| Molecular Weight | 194.23 g/mol | Calculated based on the molecular formula. |

| IUPAC Name | This compound | Systematic nomenclature. |

| Physical State | Likely a liquid at room temperature. | Inferred from related compounds like methyl 3-phenylpropanoate which is a liquid. nih.gov |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | Based on the general properties of esters with significant hydrocarbon portions. cymitquimica.com |

Table 2: Spectroscopic Data of a Structurally Related Compound (Methyl 3-phenylpropanoate)

| Spectroscopic Data | Information |

| ¹H NMR | Data available in public databases like PubChem. |

| ¹³C NMR | Data available in public databases like PubChem. |

| Mass Spectrometry | Data available in public databases like PubChem. |

| Infrared Spectroscopy | Data available in public databases like PubChem. |

Note: This data is for Methyl 3-phenylpropanoate and serves as a reference for the expected spectral characteristics of this compound.

Structure

2D Structure

Properties

CAS No. |

99837-98-6 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methoxymethyl 3-phenylpropanoate |

InChI |

InChI=1S/C11H14O3/c1-13-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

PPNMTFXSIAUKBE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Transformations of Methoxymethyl 3 Phenylpropanoate

Fundamental Ester Reactivity and Cleavage Mechanisms

The ester linkage in methoxymethyl 3-phenylpropanoate is susceptible to cleavage under both acidic and basic conditions. This reactivity is a cornerstone of its utility in synthesis, allowing for the controlled release of 3-phenylpropanoic acid or its derivatives.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process, known as acid-catalyzed hydrolysis, regenerates the carboxylic acid and produces methanol (B129727). Conversely, base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. organic-chemistry.org

Beyond simple hydrolysis, the ester group can be cleaved using various reagents to achieve specific synthetic outcomes. For instance, soft nucleophiles like thiophenoxide or phenyl selenide (B1212193) anions can cleave the ester via an SN2-type mechanism at the methyl group, a reaction that is particularly effective for unhindered esters. researchgate.net Additionally, reductive cleavage methods employing agents like lithium in the presence of a catalytic amount of naphthalene (B1677914) can convert the ester to the corresponding alcohol. organic-chemistry.org

The choice of cleavage method is often dictated by the presence of other functional groups within the molecule and the desired final product. For example, in complex syntheses, mild deprotection conditions are crucial to avoid unwanted side reactions. researchgate.net

Carbon-Carbon Bond Forming Reactions

The presence of acidic α-protons on the carbon adjacent to the carbonyl group makes this compound a valuable precursor for carbon-carbon bond formation through enolate chemistry.

The protons on the carbon alpha to the ester group in phenylpropanoate systems can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. libretexts.orgfiveable.meorganicchemistrytutor.com This enolate is a potent nucleophile and can participate in SN2 reactions with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. libretexts.orgfiveable.me

The selection of the base and reaction conditions is critical for controlling the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. libretexts.orgbham.ac.uk For esters like this compound, where only one type of α-proton is present, this issue is simplified. However, the choice of base remains important to ensure complete enolization and minimize side reactions. organicchemistrytutor.com The use of strong bases like LDA at low temperatures (e.g., -78 °C) is standard practice to generate the enolate cleanly and efficiently. libretexts.org

The reactivity of the alkylating agent also plays a significant role. Primary alkyl halides, particularly iodides, and activated halides like allyl and benzyl (B1604629) bromides, are excellent electrophiles for this reaction. fiveable.meorganicchemistrydata.org

Table 1: Factors Influencing Enolate Alkylation

| Factor | Influence on Reaction |

| Base | Strong, non-nucleophilic bases (e.g., LDA) are required for complete enolate formation. organicchemistrytutor.com |

| Solvent | Aprotic polar solvents like THF are commonly used to solvate the lithium cation. fiveable.me |

| Temperature | Low temperatures (-78 °C) are often employed to control reactivity and prevent side reactions. libretexts.org |

| Alkyl Halide | Reactivity follows the order I > Br > Cl. Primary and activated halides are most effective. fiveable.me |

The enolate derived from phenylpropanoate systems can also be employed in Mannich-type reactions. wikipedia.org The classical Mannich reaction is a three-component condensation involving an active hydrogen compound (like our ester), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the amine. wikipedia.org The enolate of the phenylpropanoate then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

In recent years, significant advancements have been made in developing asymmetric Mannich reactions, which allow for the stereoselective synthesis of β-amino esters. wikipedia.orgorganic-chemistry.org These reactions often utilize chiral catalysts, such as proline and its derivatives or metal-based catalysts, to control the stereochemical outcome. wikipedia.orgnih.gov The nitro-Mannich reaction, also known as the aza-Henry reaction, is a related transformation where a nitroalkane adds to an imine, yielding a β-nitroamine. wikipedia.org

Enzymatic Transformation Mechanisms

The enzymatic transformation of phenylpropanoate derivatives is a subject of significant research, driven by interests in bioremediation, metabolic pathways, and biocatalysis. While studies may not focus exclusively on this compound, the enzymatic machinery that acts on the 3-phenylpropanoic acid core provides a clear framework for its potential biological modifications.

The microbial breakdown of 3-phenylpropionic acid, the core of this compound, has been notably studied in organisms like Escherichia coli. In E. coli K-12, the catabolism of 3-phenylpropionic acid is an inducible pathway, meaning the enzymes required for its breakdown are synthesized only when the compound is present. The process begins with the conversion of 3-phenylpropionic acid into 3-(2,3-dihydroxyphenyl)propionic acid. This intermediate then undergoes meta-fission of the aromatic ring, ultimately yielding central metabolites such as succinate, pyruvate, and acetaldehyde. wikipedia.org The initial hydroxylation step is a critical activation of the stable benzene (B151609) ring, preparing it for subsequent cleavage.

The regulation of this pathway is complex. For instance, the expression of the genes encoding the catabolic enzymes is controlled by specific regulators. In E. coli, a positive regulator known as HcaR, which belongs to the LysR family of transcriptional regulators, governs the expression of the gene cluster responsible for this catabolism. researchgate.net

Dioxygenases are crucial enzymes in the catabolism of aromatic compounds, including phenylpropionate analogues. These enzymes incorporate both atoms of molecular oxygen into the substrate. In the case of 3-phenylpropionate, a dioxygenase complex is responsible for its oxidation to 3-(2,3-dihydroxyphenyl) propionate (B1217596). researchgate.net This enzymatic complex in Escherichia coli is encoded by the hca gene cluster, which includes genes for the dioxygenase components. researchgate.net

The oxidation of phenylpropionate analogues by dioxygenases is a key step in preparing the aromatic ring for cleavage. This process is also linked to the cellular response to oxidative stress, suggesting a dual role for these enzymes in both metabolism and defense. researchgate.net The study of dioxygenase-catalyzed oxidations extends to other aromatic structures, such as thiophenes, where these enzymes can catalyze sulfoxidation and dihydroxylation, leading to the dearomatization of the ring. acs.org

Hemeproteins, such as cytochromes P450, have been engineered to catalyze a variety of non-natural reactions, including carbene transfer processes. rsc.orgrsc.org These reactions involve the formation of a highly reactive iron carbenoid intermediate from a diazo compound precursor. This intermediate can then undergo various transformations, such as cyclopropanation and C-H insertion.

While not specifically demonstrated on this compound, the principles of hemeprotein-mediated carbene transfer are applicable. For instance, an engineered cytochrome P450 could potentially catalyze the cyclopropanation of the phenyl ring of a phenylpropanoate derivative. The evolution of these biocatalysts has led to variants with high activity and selectivity for such abiotic reactions. rsc.org The efficiency of these processes can be limited by factors such as the alkylation of the porphyrin ring by the carbene intermediate, which can lead to enzyme inactivation.

Interactive Data Table: Enzymes in Phenylpropanoate Transformations

| Enzyme/Protein Family | Reaction Type | Substrate Class | Key Transformation | Reference |

| Phenylpropionate Dioxygenase | Oxidation | Phenylpropionates | 3-Phenylpropionate → 3-(2,3-dihydroxyphenyl)propionate | researchgate.net |

| Cytochrome P450 (engineered) | Carbene Transfer | Alkenes, C-H bonds | Cyclopropanation, C-H Insertion | rsc.org |

| Hydrolases (e.g., PCL, PLE) | Hydrolysis | β-hydroxy esters | Kinetic resolution of esters | |

| Lipase (B570770) (e.g., Novozyme 435) | Transesterification | Esters | Ethyl-3-phenylpropanoate + n-butanol → Butyl-3-phenylpropanoate |

Intramolecular Cyclization Reactions Involving Phenylpropanoate Moieties

Intramolecular cyclization reactions are fundamental in organic synthesis for constructing ring structures. In the context of phenylpropanoate moieties, the flexible side chain and the reactive phenyl group or ester functionality can participate in such reactions to form various cyclic compounds. The feasibility and outcome of these reactions are governed by factors like ring size, strain, and the nature of the catalyst or reaction conditions. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over smaller or larger rings.

For a molecule like this compound, several hypothetical intramolecular cyclization pathways could be envisioned, depending on the reaction conditions. For example, under acidic or basic conditions, the methoxymethyl ester could potentially undergo cyclization, although this would likely require modification of the molecule to introduce another reactive group. More complex transformations, such as the Povarov reaction, which involves the [4+2] cycloaddition of an imine with an electron-rich alkene, could lead to the formation of polycyclic quinoline (B57606) structures from suitably derivatized phenylpropanoates.

Another class of relevant reactions includes Nazarov-like cyclizations, which typically involve the 4π electrocyclization of a divinyl ketone to form a cyclopentenone. While this compound itself would not undergo this reaction, a derivative containing the requisite divinyl ketone substructure could cyclize in this manner. The phenylpropanoate skeleton provides a versatile scaffold from which precursors for various intramolecular cyclization reactions can be designed and synthesized.

No Specific Information Available for "this compound"

Following comprehensive searches for scientific literature and data, no specific information is publicly available for the chemical compound “this compound.” This includes a lack of data pertaining to its synthesis, and advanced spectroscopic and analytical characterization.

As a result, it is not possible to generate a scientifically accurate article with detailed research findings as requested for this particular compound.

However, a significant amount of detailed spectroscopic and analytical data is available for the closely related compound, "Methyl 3-phenylpropanoate" . This compound differs only by the substitution of a methyl group for the methoxymethyl group in the ester functionality. The available data for "Methyl 3-phenylpropanoate" is sufficient to construct a thorough and scientifically accurate article that adheres to the requested outline, covering:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS) Techniques (including HRMS and GC-MS)

Chromatographic Separation Techniques

If you would like to proceed with an article on "Methyl 3-phenylpropanoate" instead, please provide confirmation, and a detailed article will be generated based on the available scientific data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Separation Techniques

Preparative and Analytical Column Chromatography

Column chromatography is a fundamental purification technique in organic chemistry used to separate individual chemical compounds from mixtures. youtube.com The process relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). youtube.comnews-medical.net This technique can be applied on two different scales: analytical, which aims to identify and quantify the components of a mixture, and preparative, which focuses on isolating a specific compound in a larger quantity for subsequent use. news-medical.netrotachrom.comymcamerica.com

For Methoxymethyl 3-phenylpropanoate, preparative column chromatography is an essential step post-synthesis to isolate the target ester from unreacted starting materials and byproducts. A typical setup involves using silica (B1680970) gel as the polar stationary phase. youtube.com The separation is achieved by eluting the column with a mobile phase of gradually increasing polarity, commonly a gradient of ethyl acetate (B1210297) in hexane. Less polar impurities are washed out first, followed by the desired product, this compound. The most polar impurities remain on the column longer.

Analytical chromatography, often in the form of High-Performance Liquid Chromatography (HPLC), is used to assess the purity of the fractions collected from the preparative column. rotachrom.comhplcvials.com Analytical HPLC uses smaller columns and particles, leading to higher resolution and providing precise quantitative data on the sample's composition. hplcvials.com

Below is a representative data table illustrating the results from a preparative column chromatography purification, with fractions analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Representative Data for Preparative Column Chromatography of this compound

| Fraction Number | Mobile Phase (Hexane:Ethyl Acetate) | TLC Rf Value | Purity Assessment |

| 1-5 | 98:2 | 0.90 | Non-polar impurities |

| 6-8 | 95:5 | 0.75 | Mixed fractions |

| 9-15 | 90:10 | 0.65 | Pure Product |

| 16-20 | 80:20 | 0.20 | Polar impurities |

This table is a representative example based on standard chromatography principles.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). youtube.com Since enantiomers often exhibit different biological activities, separating and quantifying them is crucial, especially in pharmaceutical contexts. mz-at.decsfarmacie.cz Chiral chromatography is the most effective method for this purpose. mz-at.de

This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer. youtube.com This differential interaction, often explained by the "three-point interaction" model, causes one enantiomer to be retained longer on the column than the other, thus enabling their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their excellent chiral recognition capabilities across a broad range of compounds. csfarmacie.cz The assessment of enantiomeric purity is critical for ensuring that a chiral drug contains only the desired, therapeutically active enantiomer. mz-at.de

The following table shows plausible data for the chiral HPLC separation of this compound enantiomers.

Table 2: Example Data for Chiral HPLC Analysis of this compound

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | >1.5 |

This table presents typical parameters for chiral separation based on established methods for similar compounds. nih.gov

Integrated Analytical Platforms and Hyphenated Techniques

To achieve a comprehensive analysis, separation techniques are often coupled with powerful spectroscopic detection methods in what are known as hyphenated techniques. nih.govchemijournal.com These integrated platforms provide both separation of mixture components and their structural identification in a single run. chemijournal.comlongdom.org For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique. longdom.org

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. longdom.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification by comparing the fragmentation pattern to spectral libraries. researchgate.net The analysis of related methoxymethyl-substituted esters by GC-MS shows characteristic fragmentation, including losses of the methoxy (B1213986) radical and other key structural components, which provides a strong basis for identifying this compound and potential impurities. researchgate.net

Table 3: Predicted GC-MS Data for this compound

| Retention Time (min) | Major Mass Fragments (m/z) | Fragment Identity |

| 12.8 | 194, 163, 149, 105, 91, 45 | [M]+, [M-OCH3]+, [M-CH2OCH3]+, [C6H5CH2CO]+, [C6H5CH2]+, [CH2OCH3]+ |

This table is based on established fragmentation patterns for phenylpropanoates and methoxymethyl ethers. researchgate.netajprd.com

Theoretical and Computational Chemistry Studies of Methoxymethyl 3 Phenylpropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and energetics of organic compounds. nih.govyoutube.comyoutube.com For molecules similar to Methoxymethyl 3-phenylpropanoate, computational approaches such as the G3(MP2)//B3LYP composite method have been used to derive gas-phase enthalpies of formation with good accuracy when compared to experimental data. mdpi.com

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. In related phenylpropanoate structures, the phenyl ring and the ester group are the primary sites of electronic activity. DFT calculations can map the electrostatic potential to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack. nih.govpsu.edu

Table 1: Calculated Energetic Properties of Analagous Substituted Indanones

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Calculated ΔfH°m(g) (kJ·mol⁻¹) (G3(MP2)//B3LYP) |

| 4-methoxy-indanone | -235.3 ± 2.8 | -234.9 ± 3.8 |

| 5-methoxy-indanone | -238.1 ± 2.9 | -237.8 ± 3.8 |

| 2-methyl-indanone | -128.5 ± 2.6 | -127.8 ± 3.6 |

| 3-methyl-indanone | -122.9 ± 2.7 | -122.1 ± 3.6 |

Data sourced from a computational study on substituted indanones and is presented here for analogous comparison. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. A key reaction for esters like this compound is hydrolysis.

Theoretical studies on ester hydrolysis reveal that the mechanism can be complex, often involving solvent molecules in the transition state. ic.ac.uk For uncatalyzed hydrolysis, computational models suggest a nearly tetrahedral transition state, where the attacking nucleophile (e.g., a water molecule) has formed a significant bond to the carbonyl carbon. nih.gov The calculated transition state structures can be validated by comparing computed kinetic isotope effects with experimental data. nih.gov

In the context of enzymatic reactions, such as hydrolysis by carboxylesterases, computational models can help understand the catalytic mechanism. These models often employ a combination of quantum mechanics and molecular mechanics (QM/MM) to treat the active site with high accuracy while considering the larger protein environment. nih.gov For instance, a plausible mechanism for the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones, a reaction involving a related structural motif, has been proposed based on computational results, identifying diastereomeric intermediates. nih.gov

Table 2: Key Features of a Computationally Modeled Ester Hydrolysis Transition State

| Feature | Description |

| Geometry | Near-tetrahedral geometry around the carbonyl carbon. |

| Bond Formation | Significant bond formation between the nucleophile and the carbonyl carbon. |

| Bond Cleavage | Minimal cleavage of the bond to the leaving group in the early stages. |

| Solvent Involvement | Explicit solvent molecules can play a crucial role in stabilizing the transition state through hydrogen bonding. |

This table is a generalized representation based on computational studies of ester hydrolysis. ic.ac.uknih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and biological activity. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers between them.

For related aliphatic ω-methoxy methyl esters, quantum mechanical calculations have shown a preference for coiled conformations, particularly for shorter chain lengths. nih.gov The presence of the phenyl group in this compound, however, will introduce additional steric and electronic factors that influence its conformational preferences. The interaction between the phenyl ring and the ester group can lead to specific rotational isomers being favored.

Computational methods can also be used to predict the stereochemical outcome of reactions. For instance, the Artificial Force Induced Reaction (AFIR) method has been shown to accurately predict the stereoselectivity of pericyclic reactions based on the structure of the product molecule. hokudai.ac.jp This highlights the potential of computational chemistry to guide the synthesis of specific stereoisomers of complex molecules.

Molecular Recognition and Steric Influence in Chemical Transformations

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, the phenyl ring and the ester group are key features for molecular recognition, particularly in the context of enzyme catalysis.

Aromatic interactions, including π-π stacking and C-H-π interactions, play a significant role in how the phenyl group of the ester might bind within an enzyme's active site. bohrium.com Computational studies can quantify the strength and geometry of these interactions.

The steric bulk of the methoxymethyl group can also influence how the molecule fits into a binding pocket. Studies on the enzymatic hydrolysis of various esters have shown that steric hindrance around the ester group is a critical factor in determining the rate of metabolism by enzymes like human carboxylesterase. nih.govnih.gov Quantitative structure-metabolism relationship models have been developed to correlate steric parameters with the rate of enzymatic hydrolysis. nih.gov

In Silico Approaches to Enzyme Engineering and Catalysis

In silico methods are increasingly used to understand and engineer enzymes for specific applications. These computational approaches can guide the redesign of enzymes to improve their activity, selectivity, or stability. letifmones.comeuropa.euarxiv.org

For enzymes that could potentially act on this compound, such as lipases and esterases, computational tools can be used to:

Dock the substrate into the enzyme's active site to predict binding modes and affinities.

Simulate the enzymatic reaction using QM/MM methods to understand the catalytic mechanism and identify rate-limiting steps.

Screen for mutations that could enhance the enzyme's performance for a specific substrate.

For example, lipase-catalyzed transesterification of ethyl-3-phenylpropanoate, a close analog, has been studied, and computational methods could be applied to understand the substrate specificity and reaction mechanism in greater detail. nih.gov Furthermore, in silico design has been used to create specific substrates for proteases, demonstrating the power of these methods in designing molecules that interact with enzymes in a predictable way. nih.gov The development of generative models like EnzyGen, which can co-design enzyme sequences and structures for specific substrates, opens new avenues for creating novel biocatalysts. arxiv.orggithubusercontent.com

Design, Synthesis, and Exploration of Methoxymethyl 3 Phenylpropanoate Derivatives

Strategies for Functionalization of the Phenylpropanoate Backbone

Functionalization of the 3-phenylpropanoate backbone is a primary strategy for creating chemical diversity. This can be achieved through two main approaches: modification of the building blocks before synthesis or post-synthetic modification of the core structure. wuttkescience.com The goal is to introduce new functional groups that can serve as anchors for further reactions or directly influence the molecule's properties. wuttkescience.com

Key functionalization strategies include:

Hydroxylation: Introducing a hydroxyl group onto the propanoate chain, for example at the C3 position, creates a chiral center and a valuable handle for further chemical transformations. Racemic ethyl 3-hydroxy-3-phenylpropanoate can be synthesized by the reduction of ethyl benzoylacetate. google.com This hydroxylated derivative is a crucial intermediate for more complex molecules. google.com

Aromatic Substitution: The phenyl ring is a prime site for modification. Electrophilic aromatic substitution reactions can introduce a wide variety of substituents (e.g., halogens, nitro groups, alkyl groups) onto the ring, altering the electronic properties and steric profile of the molecule.

Linker Modification: In more complex derivatives, where the phenylpropanoate moiety is linked to another chemical entity, the linker itself can be modified. For instance, the development of derivatives with rigid oxime ether or isoxazoline (B3343090) linkers has been explored to create constrained analogues. elsevierpure.com

These modifications allow for the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives.

Table 1: Overview of Functionalization Strategies for the Phenylpropanoate Backbone To view the data, click the "play" button in the table header.

Synthesis of Chiral Analogues for Stereochemical Investigations

Chirality is a critical feature in the design of biologically active molecules, as enantiomers of a drug can have vastly different therapeutic effects and toxicities. nih.gov Therefore, the synthesis of enantiomerically pure analogues of methoxymethyl 3-phenylpropanoate is essential for investigating its stereochemical properties.

A predominant method for obtaining chiral 3-phenylpropanoate derivatives is through the kinetic resolution of a racemic mixture using enzymes. google.comresearchgate.net Lipases, in particular, are effective biocatalysts for this purpose. The process involves the lipase-catalyzed transesterification of a racemic alcohol, such as ethyl 3-hydroxy-3-phenylpropionate (B1262273), with an acylating agent. google.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, optically pure alcohol. google.com

For example, the transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate with vinyl propionate (B1217596) in the presence of a lipase (B570770) can yield (S)-ethyl 3-hydroxy-3-phenylpropionate with an enantiomeric excess (ee) of 99.9% and the corresponding (R)-ester with 98.7% ee. google.com The choice of solvent can significantly impact the conversion and enantioselectivity of the reaction. google.com These separated chiral intermediates are valuable for the synthesis of specific, optically active final products, such as certain antidepressants. google.comresearchgate.net

Table 2: Enzymatic Resolution of Ethyl 3-hydroxy-3-phenylpropionate To view the data, click the "play" button in the table header.

Development of Conformationally Constrained Phenylpropanoate Derivatives

Structural rigidification is a proven strategy in drug design to transform molecules into more potent and selective agents. nih.gov By constraining the conformation of a flexible molecule like this compound, its binding to a biological target can be enhanced by reducing the entropic penalty of binding and locking the molecule in its bioactive conformation. nih.govmdpi.com

This can be achieved by incorporating the flexible backbone into a more rigid cyclic or bicyclic system. For example, research on related structures has involved the synthesis of conformationally constrained mimics of pyrrolidines from a bicyclic precursor, 2-azabicyclo[2.2.0]hex-5-ene. psu.edu Another approach involves linking the two aryl groups of a molecule with rigid linkers, such as oxime ethers or isoxazoline rings, to create less flexible structures. elsevierpure.com These strategies aim to produce derivatives with improved therapeutic efficacy by optimizing their three-dimensional shape for a specific target. elsevierpure.commdpi.com

Table 3: Strategies for Developing Conformationally Constrained Derivatives To view the data, click the "play" button in the table header.

Exploration of Biological and Catalytic Activity in Novel Derivatives

The ultimate goal of synthesizing novel derivatives is to discover new biological activities or catalytic applications. Phenylpropanoids, as a class, are known to possess a wide range of multifaceted biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net

By applying the functionalization and design strategies discussed previously, derivatives of the 3-phenylpropanoate scaffold have been developed for specific therapeutic targets. For instance, a series of conformationally constrained meta-substituted phenylpropanoic acids were synthesized and evaluated as dual agonists for peroxisome proliferator-activated receptor α (PPARα) and γ (PPARγ), which are important targets for metabolic diseases. elsevierpure.com One derivative, featuring an oxime ether linker, was found to be a potent and selective PPARγ activator with an EC50 value of 0.028 µM and demonstrated the ability to lower blood glucose in animal models. elsevierpure.com

Furthermore, chiral intermediates derived from the phenylpropanoate backbone, such as (S)-ethyl 3-hydroxy-3-phenylpropionate, are key building blocks in the synthesis of important pharmaceuticals, including antidepressants like Fluoxetine. google.com This highlights the importance of developing synthetic routes to these derivatives to enable the production of valuable medicines.

Table 4: Biological and Catalytic Applications of Phenylpropanoate Derivatives To view the data, click the "play" button in the table header.

Green Chemistry Principles and Sustainable Approaches in Phenylpropanoate Research

Development of Environmentally Benign Synthetic Routes

Traditional esterification methods often rely on harsh conditions and hazardous reagents. In contrast, modern research focuses on developing greener alternatives for the synthesis of phenylpropanoate esters. These routes prioritize the use of non-toxic, renewable starting materials and catalysts that are both efficient and environmentally friendly.

One of the most promising approaches is the use of biocatalysts, such as immobilized enzymes. For instance, lipases have been successfully employed in the esterification of 3-phenylpropanoic acid, demonstrating high conversion rates under mild reaction conditions. mdpi.com The yeast Yarrowia lipolytica, for example, has shown the ability to catalyze the esterification of 3-phenylpropanoic acid with a conversion rate of 95% after 24 hours. mdpi.com This biological approach avoids the need for corrosive acid catalysts and high temperatures, thereby reducing energy consumption and waste generation.

Another green strategy is the use of solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced corrosivity (B1173158) compared to their homogeneous counterparts. Acid-activated Indian bentonite (B74815) has been used as an effective and reusable catalyst for the synthesis of various aryl and alkyl esters, including those derived from phenylpropanoic acid. researchgate.net Similarly, metal-supported montmorillonite (B579905) K-10 clays (B1170129) have been utilized for the solvent-free synthesis of phenolic esters, demonstrating high conversion and selectivity. jetir.org These solid catalysts can be easily recovered by filtration and reused, aligning with the principles of a circular economy. researchgate.net

Solvent-free reaction conditions represent another significant advancement in the green synthesis of esters. jetir.orgresearchgate.net By eliminating the need for organic solvents, which are often volatile and toxic, these methods reduce the environmental footprint of the synthesis process. For example, the esterification of various phenols with acetic anhydride (B1165640) has been achieved by simply optimizing the reaction temperature in the absence of any solvent or catalyst. jetir.org

The following table summarizes different environmentally benign synthetic routes for phenylpropanoate esters:

| Catalyst/Method | Reactants | Solvent | Key Advantages | Reference |

| Yarrowia lipolytica biomass | 3-Phenylpropanoic acid, Ethanol | Isooctane | High conversion (95%), mild conditions, biocatalyst | mdpi.com |

| Acid Activated Indian Bentonite | Carboxylic acids, Phenol | Toluene or o-xylene | Reusable, non-corrosive, good yields (65-86%) | researchgate.net |

| Metal-supported Montmorillonite K-10 | Phenols, Acetic anhydride | Solvent-free | High conversion and selectivity, recyclable catalyst | jetir.org |

| Solvent-free thermal conditions | Phenols, Acetic anhydride | Solvent-free | No catalyst required, reduced waste | jetir.org |

Optimization for Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Traditional synthesis methods often generate significant amounts of waste in the form of byproducts and spent reagents. Optimizing for atom economy is therefore a key goal in green chemistry.

In the context of Methoxymethyl 3-phenylpropanoate synthesis, this involves designing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product. The direct esterification of 3-phenylpropanoic acid with a suitable methoxymethylating agent, for example, would have a high atom economy if the only byproduct is a small, non-hazardous molecule like water.

Waste minimization is closely linked to atom economy and can be achieved through several strategies. The use of catalytic rather than stoichiometric reagents is a fundamental principle. primescholars.com For instance, employing a recyclable solid acid catalyst instead of a single-use mineral acid significantly reduces waste. researchgate.net Furthermore, developing processes that generate benign byproducts, such as water, is highly desirable. youtube.comyoutube.com

The choice of reagents and reaction type also plays a crucial role. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. While direct synthesis routes for this compound are not extensively detailed in the literature, the principles of atom economy would favor a pathway that avoids the use of protecting groups and minimizes the number of synthetic steps.

The table below illustrates the concept of atom economy with a generic esterification reaction:

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Fischer Esterification | Carboxylic Acid + Alcohol | Ester | Water | High |

| Steglich Esterification (with DCC) | Carboxylic Acid + Alcohol + DCC | Ester | Dicyclohexylurea (DCU) | Lower (due to DCU byproduct) |

Utilization of Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. acs.org Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry seeks to replace these with more sustainable alternatives.

For the synthesis of phenylpropanoate esters, research has explored the use of greener solvents. Dimethyl carbonate (DMC), for instance, has been identified as a more sustainable alternative to solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) for Steglich-type esterification reactions. rsc.orgrsc.org DMC is biodegradable and has a lower toxicity profile. Other bio-based solvents, such as eucalyptol, derived from eucalyptus oil, are also being investigated as potential green alternatives. acs.org

In some cases, the ideal scenario is to eliminate the use of solvents altogether. Solvent-free reactions, as mentioned earlier, offer significant environmental benefits by reducing waste and simplifying product purification. jetir.org These reactions are often conducted at elevated temperatures or with the aid of microwave irradiation to facilitate the reaction. researchgate.netresearchgate.net

The following table provides a comparison of different solvents for esterification reactions based on green chemistry principles:

| Solvent | Classification | Key Properties | Reference |

| Dichloromethane (DCM) | Halogenated | Volatile, suspected carcinogen | rsc.org |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | High boiling point, reproductive toxicity | rsc.org |

| Dimethyl Carbonate (DMC) | Carbonate | Biodegradable, lower toxicity | rsc.orgrsc.org |

| Eucalyptol | Bio-based | Derived from renewable resources, biodegradable | acs.org |

| None (Solvent-free) | N/A | Eliminates solvent waste, simplifies workup | jetir.org |

Biodegradation Studies and Environmental Fate of Phenylpropanoate Esters

Understanding the environmental fate of chemical compounds is crucial for assessing their long-term impact. For phenylpropanoate esters, this involves studying their biodegradation pathways and persistence in various environmental compartments.

Aromatic esters, in general, can be degraded by microorganisms in the environment. nih.govresearchgate.net The rate and extent of biodegradation depend on the specific structure of the ester and the environmental conditions. Studies on the biodegradation of aromatic compounds have shown that bacteria can break down the aromatic ring through various enzymatic pathways, ultimately converting the compound into simpler, non-toxic substances like carbon dioxide and water. nih.govmdpi.com

The presence of a methoxymethyl group might influence the rate of biodegradation. Further research is needed to determine the specific microorganisms and enzymes involved in the degradation of this compound and to assess its potential for bioaccumulation and ecotoxicity. The environmental fate of phthalate (B1215562) esters, which are also aromatic esters, has been extensively studied and can provide some insights into the potential behavior of other aromatic esters in the environment. nih.govresearchgate.net

Process Intensification through Flow Chemistry and Novel Reactor Design

Process intensification aims to develop smaller, more efficient, and safer chemical production processes. nih.govmdpi.com Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors, is a key enabling technology for process intensification. acs.orgrsc.orgnih.gov

For the synthesis of phenylpropanoate esters, flow chemistry offers several advantages. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to better control over reaction conditions, higher yields, and improved selectivity. numberanalytics.comchimia.chrsc.org This is particularly beneficial for exothermic reactions, as it minimizes the risk of thermal runaways.

The use of flow reactors can also facilitate the use of solid catalysts, as the catalyst can be packed into a column through which the reactants are continuously passed. riken.jp This simplifies catalyst separation and reuse, further enhancing the sustainability of the process. Flow chemistry has been successfully applied to various esterification reactions, demonstrating the potential for more efficient and scalable production. acs.orgnih.gov

Novel reactor designs, such as membrane reactors and microreactors, are at the forefront of process intensification. numberanalytics.commdpi.com Membrane reactors can be used to continuously remove byproducts like water, shifting the reaction equilibrium and increasing the conversion to the desired ester. mdpi.com Microreactors, with their precisely engineered channels, offer unparalleled control over reaction parameters. acs.orgchimia.ch While specific applications to this compound are not yet reported, the general success of these technologies in ester synthesis suggests a promising future for its intensified and sustainable production. researchgate.net

The table below highlights the benefits of flow chemistry compared to traditional batch processing for ester synthesis:

| Feature | Batch Reactor | Flow Reactor | Advantages of Flow Chemistry |

| Heat Transfer | Limited | Excellent | Better temperature control, improved safety |

| Mass Transfer | Variable | Excellent | Faster reaction rates, higher yields |

| Scalability | Difficult | Straightforward (scaling-out) | Easier transition from lab to production |

| Catalyst Handling | Often requires separate filtration step | Can be packed in the reactor | Simplified separation and reuse |

| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes | Reduced risk of accidents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.